molecular formula C13H16O2 B14047403 trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate

trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate

Cat. No.: B14047403
M. Wt: 204.26 g/mol
InChI Key: UEFUJMMDLGDXLQ-NEPJUHHUSA-N
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Description

trans-Ethyl 2-(m-Tolyl)cyclopropanecarboxylate (CAS 114095-56-6) is a chiral cyclopropane derivative of high interest in advanced organic synthesis and pharmaceutical research . This compound, with its defined relative (1R,2R) configuration, features a cyclopropane ring substituted with a meta-methylphenyl group and an ethyl ester moiety, a structure that provides significant ring strain and stereochemical specificity for constructing complex molecular frameworks . Its primary research value lies in its role as a key intermediate in the synthesis of functionalized cyclopropanes via transition metal-catalyzed reactions, such as the Cu-catalyzed directed carbozincation of cyclopropenes . This protocol allows for the broad introduction of various functional groups, tolerating esters, nitriles, and nitro groups, thereby enabling access to highly functionalized cyclopropane libraries for drug discovery campaigns . The rigid cyclopropane core is a valuable motif in medicinal chemistry, often used to enhance a molecule's stability, metabolic profile, and three-dimensional interaction with biological targets . The ethyl ester group offers a versatile handle for further synthetic manipulation, including hydrolysis or transesterification, making this compound a versatile building block for asymmetric synthesis. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material adhering to standard safety protocols for organic compounds.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-6-4-5-9(2)7-10/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1

InChI Key

UEFUJMMDLGDXLQ-NEPJUHHUSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC(=C2)C

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Outline

Step Description Key Reagents and Conditions Notes
A Preparation of m-tolyl-substituted alkene (m-methylstyrene) Starting from m-tolyl precursors Purity critical for selectivity
B Generation of ethyl diazoacetate Diazotization of ethyl glycinate derivatives Freshly prepared for reactivity
C Cyclopropanation reaction Reaction of ethyl diazoacetate with m-methylstyrene in presence of catalyst (Fe/NGR or transition metal complex) Solvent: dimethoxyethane or benzene; Temperature: ~60°C; Time: 4 h
D Workup Aqueous acid washes, extraction with organic solvents (methylene chloride, ether), drying over magnesium sulfate Removal of catalyst and byproducts
E Purification Vacuum distillation or recrystallization Isolation of trans isomer

Reaction Conditions and Yields

Parameter Value Effect on Reaction
Catalyst type Fe/Phen@C-800 (heterogeneous iron catalyst) High yield, moderate trans selectivity
Solvent Dimethoxyethane, benzene Minimal influence on yield or diastereoselectivity
Temperature 60°C Optimal for good yield
Reaction time 4 hours Sufficient for complete conversion
Olefin to diazo ratio 5:1 preferred Reduces homocoupling byproducts (<5%)
Water content Slightly wet solvents tolerated Minor decrease in yield

Notes on Diastereoselectivity

Analytical and Purification Techniques

  • Extraction: Acid-base aqueous washes to remove impurities and catalyst residues.
  • Drying: Over anhydrous magnesium sulfate or sodium sulfate.
  • Chromatography: Alumina column chromatography to separate isomers if necessary.
  • Recrystallization: From isopropyl ether or similar solvents to enrich trans isomer purity.
  • Vacuum distillation: For volatile esters to obtain pure product.

Summary Table of Preparation Methods

Method Catalyst Type Substrate Solvent Temperature Yield Diastereoselectivity Notes
Heterogeneous Fe/NGR catalyst Fe/Phen@C-800 m-methylstyrene + ethyl diazoacetate Dimethoxyethane 60°C High (>85%) Moderate trans preference Scalable, water tolerant
Homogeneous Rh or Cu catalysts (literature) Rh, Cu complexes m-methylstyrene + ethyl diazoacetate Benzene, toluene Room temp to 60°C Moderate to high Variable Requires catalyst removal
Patent method (US3997586A) Various (including acid chlorides) Similar cyclopropane esters Benzene, methylene chloride Reflux or reduced pressure distillation Moderate Not specified Multi-step, involves acid chlorides

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to an open-chain structure.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, open-chain structures

    Substitution: Amides, thioesters

Scientific Research Applications

Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropanecarboxylates

Substituent Effects on Physical and Chemical Properties

The table below compares trans-ethyl 2-(m-tolyl)cyclopropanecarboxylate with analogs differing in substituent groups:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Applications/Reactivity
This compound m-Tolyl (3-methylphenyl) C₁₃H₁₆O₂ 204.26 285.6 (predicted) Intermediate in drug synthesis
Ethyl 2-phenylcyclopropanecarboxylate Phenyl C₁₂H₁₄O₂ 190.24 Not reported Precursor to cyclopropanols
trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate 4-Methoxyphenyl C₁₃H₁₆O₃ 220.26 Not reported Photolabile protecting groups
trans-Ethyl 2-(thiazol-5-yl)cyclopropanecarboxylate Thiazol-5-yl C₉H₁₁NO₂S 197.25 Not reported Antibacterial agent intermediates
Ethyl 2-formylcyclopropanecarboxylate Formyl C₇H₁₀O₃ 142.15 Not reported Aldol reaction substrates

Key Observations :

  • Substituent Polarity : The m-tolyl group (moderately lipophilic) contrasts with the electron-donating 4-methoxyphenyl (enhanced solubility) and the electron-withdrawing thiazolyl (increased reactivity in cross-coupling reactions) .
  • Boiling Points : Higher boiling points correlate with bulkier substituents (e.g., m-tolyl vs. phenyl) due to increased van der Waals interactions .
  • Synthetic Utility : Thiazolyl and formyl derivatives are more reactive in nucleophilic or electrophilic reactions compared to aryl-substituted analogs .
Reactivity and Functionalization
  • Acid Hydrolysis : The ethyl ester group in This compound can be hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/MeOH), similar to its thiazolyl analog .
  • Ring-Opening Reactions : Unlike ethyl 2-formylcyclopropanecarboxylate , which undergoes aldol additions, m-tolyl-substituted cyclopropanes exhibit stability toward ring-opening due to steric hindrance from the aryl group .
  • Catalytic Applications: The trans-configuration of m-tolyl derivatives enables stereospecific transformations, as seen in rhodium-catalyzed annulations of aminocyclopropanes .
Stereochemical Considerations
  • Cis/Trans Isomerism : The trans-isomer of ethyl 2-(m-tolyl)cyclopropanecarboxylate is thermodynamically favored during synthesis, analogous to trans-2-phenylcyclopropanecarboxylates .
  • Resolution Methods : Chiral separation techniques (e.g., chromatography) are required for enantiopure forms, as seen in cyclohexyl analogs .

Biological Activity

trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate is an organic compound characterized by its cyclopropane structure, featuring an ethyl ester group and a meta-tolyl substituent. This compound has garnered attention for its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications.

Chemical Structure and Properties

The compound's unique (1S,2S) stereochemistry plays a crucial role in its biological activity. The spatial arrangement of the substituents around the cyclopropane ring influences its reactivity and interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, which can be summarized as follows:

  • Enzyme Interactions : The compound may act as a substrate for different enzymes, potentially altering metabolic pathways within biological systems.
  • Therapeutic Potential : There is emerging interest in its anti-inflammatory and analgesic effects, suggesting possible applications in pain management and inflammation-related conditions.

Study on Enzyme Interactions

A study investigated the interactions of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity, leading to significant changes in metabolic processes. This modulation could be beneficial for developing therapeutic agents targeting metabolic disorders.

Anti-inflammatory Activity

Another research focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that the compound effectively reduced pro-inflammatory cytokine production in cultured cells, indicating its potential as an anti-inflammatory agent.

The mechanism through which this compound exerts its biological effects involves:

  • Targeting Specific Enzymes : The compound interacts with enzymes that play pivotal roles in inflammation and pain signaling pathways.
  • Influencing Metabolic Pathways : By acting as a substrate or inhibitor, it can alter the activity of metabolic enzymes, leading to changes in cellular metabolism.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other cyclopropane derivatives. The following table summarizes key findings:

CompoundBiological ActivityMechanism of Action
This compoundAnti-inflammatory, analgesicEnzyme modulation
Cyclopropane derivative AMild anti-inflammatoryNon-specific enzyme inhibition
Cyclopropane derivative BNo significant activityPoor substrate for metabolic enzymes

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